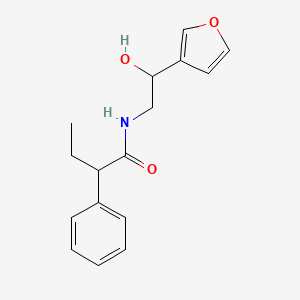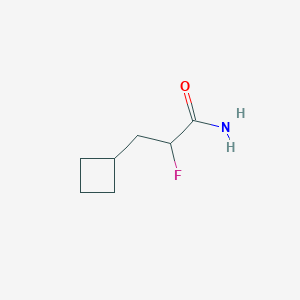![molecular formula C14H17N5O3S B2612512 ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1172438-37-7](/img/structure/B2612512.png)
ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate” is a type of 1H-pyrazole-5-carboxamide derivative . These compounds have been studied for their potential fungicidal and insecticidal properties . They contain a phenyl thiazole moiety .
Synthesis Analysis
The synthesis of 1H-pyrazole-5-carboxamide compounds, including the one , involves a facile method . The structures of these compounds are characterized by 1H NMR, mass spectrometry, and elemental analysis . The synthesis of similar compounds involves reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 1H-pyrazole-5-carboxamide moiety and a phenyl thiazole moiety . The structures are confirmed by 1H NMR, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure and functional groups make it a promising candidate for drug design. Researchers have explored its potential as an antitumor, anti-inflammatory, or antiviral agent. By modifying its substituents, scientists can fine-tune its pharmacological properties and enhance its efficacy against specific diseases .
Antimicrobial Activity
Pyrazole derivatives often exhibit antimicrobial properties. In the case of our compound, its amide and carboxylate groups may contribute to inhibiting bacterial or fungal growth. Researchers have evaluated similar pyrazole derivatives against various strains, including fungi, and found promising results .
Antioxidant Potential
The compound’s aromatic rings and heterocyclic structure suggest potential antioxidant activity. Researchers have assessed similar pyrazole derivatives using DPPH assays, demonstrating their scavenging potential. Antioxidants play a crucial role in preventing oxidative damage and maintaining overall health .
Industrial Applications
Pyrazole-containing compounds find applications beyond medicine. They can serve as intermediates in the synthesis of other chemicals, including dyes, agrochemicals, and materials. Our compound’s unique fused system may contribute to its utility in industrial processes .
Coordination Chemistry
Given its nitrogen-rich heterocyclic structure, our compound could act as a ligand in coordination complexes. Researchers explore its ability to form stable complexes with transition metals, potentially leading to applications in catalysis or materials science .
Photophysical Properties
Pyrazoles often exhibit interesting photophysical behavior due to their conjugated systems. Our compound’s fused ring system may influence its absorption and emission properties. Investigating its fluorescence or phosphorescence could lead to applications in sensors or optoelectronic devices .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-3-22-14(21)19-7-5-9-11(8-19)23-13(16-9)17-12(20)10-4-6-15-18(10)2/h4,6H,3,5,7-8H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISQAPZUFWDGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


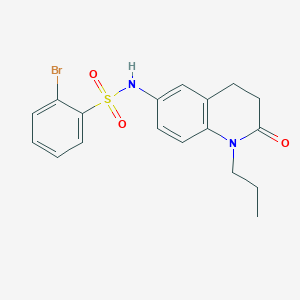
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate](/img/structure/B2612434.png)
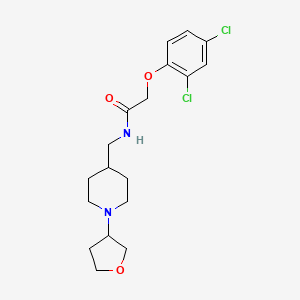
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2612437.png)
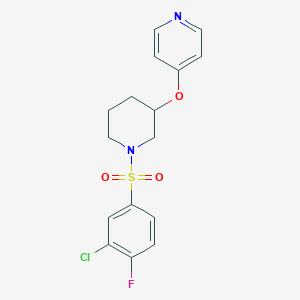
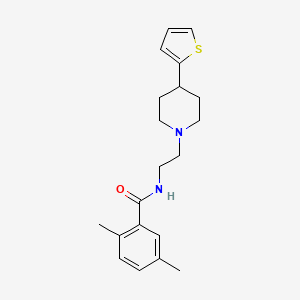
![2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2612442.png)


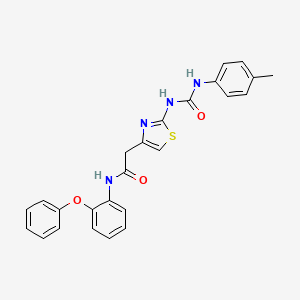
![5-Bromopyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2612448.png)
